![molecular formula C11H19NO2 B2998605 N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide CAS No. 2411256-86-3](/img/structure/B2998605.png)
N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a specific method, which will be discussed in detail in The compound has been shown to have a mechanism of action that affects various biochemical and physiological processes, making it a promising candidate for further research. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide.
科学研究应用
N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide has been shown to have various scientific research applications. One of the most promising applications is in the field of drug discovery. The compound has been shown to have potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative diseases. It has also been used in studies related to the development of new synthetic methodologies and the synthesis of other compounds.
作用机制
The mechanism of action of N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide involves the inhibition of specific enzymes and proteins that play a role in various biochemical and physiological processes. For example, it has been shown to inhibit the activity of HDAC6, a protein that is involved in the regulation of gene expression and cellular processes such as autophagy and protein degradation. It has also been shown to inhibit the activity of various kinases, which play a role in cell signaling pathways.
生化和生理效应
The biochemical and physiological effects of N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide are diverse and depend on the specific target of the compound. For example, in studies related to cancer, the compound has been shown to induce cell death and inhibit cell proliferation. In studies related to inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In studies related to neurodegenerative diseases, it has been shown to have neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide for lab experiments is its specificity for certain targets. This allows researchers to study the effects of the compound on specific pathways or proteins. Additionally, the compound has been shown to have good solubility in various solvents, making it easier to work with in the lab. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are many future directions for research related to N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide. One potential direction is the development of more potent and selective analogs of the compound. Additionally, the compound could be studied in more detail to better understand its mechanism of action and potential therapeutic applications. Finally, the compound could be used in combination with other drugs or therapies to enhance its effects and reduce potential toxicity.
Conclusion:
In conclusion, N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been shown to have a mechanism of action that affects various biochemical and physiological processes. While there are advantages and limitations to using the compound in lab experiments, there are many future directions for research related to N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide, making it a promising candidate for further study.
合成方法
The synthesis method of N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-hydroxytetrahydrofuran with propargyl bromide to form 4-(prop-2-yn-1-yloxy)tetrahydrofuran. The second step involves the reaction of this intermediate with 2-bromo-N-isopropylacrylamide to form N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide. This method has been optimized to achieve high yields of the final product and has been used in various scientific studies.
属性
IUPAC Name |
N-[1-(oxan-4-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-11(13)12-9(2)8-10-4-6-14-7-5-10/h3,9-10H,1,4-8H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMBUXIFKHOKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)
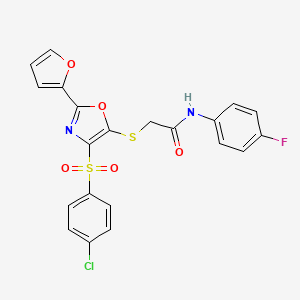
![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)
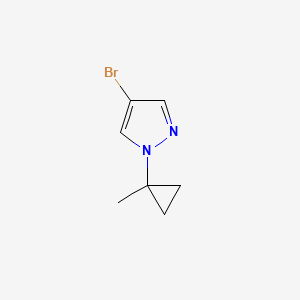
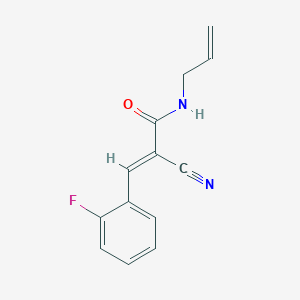
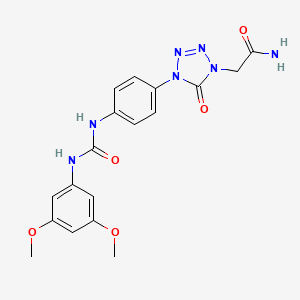
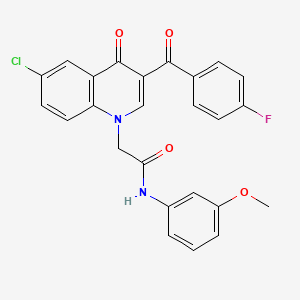
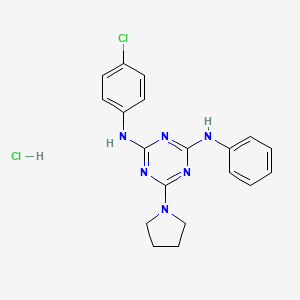
![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)
![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)
![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)
![1-Cyclohexyl-4-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2998545.png)